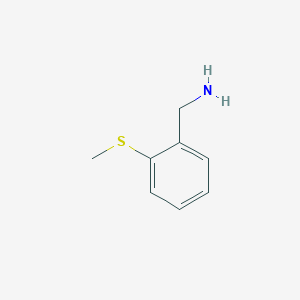

2-(Methylthio)benzylamine

Vue d'ensemble

Description

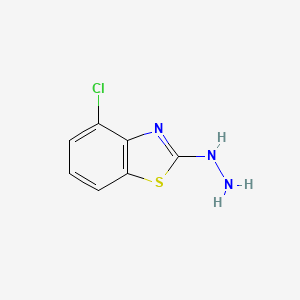

2-(Methylthio)benzylamine is a chemical compound with the molecular formula C8H11NS . It is also known by other names such as (2-methylsulfanylphenyl)methanamine .

Synthesis Analysis

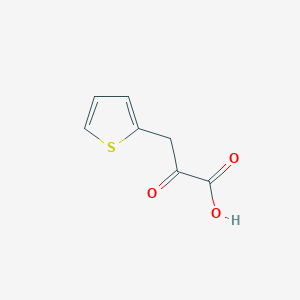

The synthesis of 2-(Methylthio)benzylamine or similar compounds often involves the reaction of benzylamine with other reagents . For instance, a novel Schiff base compound was synthesized by the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)benzylamine includes a six-membered benzene ring attached to a methanamine group, with a methylthio group attached to the second carbon of the benzene ring . The molecular weight of the compound is 153.25 g/mol .Physical And Chemical Properties Analysis

2-(Methylthio)benzylamine has a molecular weight of 153.25 g/mol, and its exact mass and monoisotopic mass are both 153.06122053 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is also characterized by a rotatable bond count of 2 .Applications De Recherche Scientifique

Chemistry

2-(Methylthio)benzylamine: plays a significant role in synthetic chemistry, particularly in the synthesis of benzothiazole derivatives. These derivatives are crucial in the development of new compounds with a wide range of pharmacological properties . The compound’s versatility in chemical reactions makes it a valuable asset for creating novel molecules that can serve various industrial and pharmaceutical needs.

Biology

In biological research, 2-(Methylthio)benzylamine derivatives have shown potential as biologically active molecules. They exhibit a range of activities, including antibacterial, antifungal, antioxidant, and anti-proliferative effects . This makes them interesting candidates for further exploration in drug discovery and the development of new treatments for various diseases.

Bioengineering

The compound’s derivatives have been explored for their use in bioengineering applications, particularly in the development of biocompatible polymers. These polymers are designed to prevent nonspecific protein adsorption, which is crucial in creating surfaces and interfaces for biomedical devices .

Medicine

In medicinal chemistry, 2-(Methylthio)benzylamine is part of heterocyclic compounds that are core to many natural and synthetic medicinal substances. Its derivatives are being investigated for their therapeutic potential, especially in the development of antiviral, antibacterial, and antitumor drugs .

Pharmaceutical Science

The compound is also significant in pharmaceutical science, where its derivatives are part of a broader class of heterocyclic compounds with various pharmacological activities. These activities include antitumor, antimicrobial, and anti-inflammatory effects, making them valuable in the synthesis of new drugs .

Drug Discovery

In drug discovery, 2-(Methylthio)benzylamine and its derivatives are being studied for their potential as small molecule antitumor agents. They aim to decrease drug resistance and reduce side effects, which is highly desirable in the field of oncology-related drug discovery .

Materials Science

The applications of 2-(Methylthio)benzylamine extend to materials science, where its derivatives are used in the synthesis of π-conjugated nanostructures. These structures have applications in biomedicine, photocatalysis, and microelectronics, showcasing the compound’s versatility in creating advanced materials .

Environmental Science

Lastly, in environmental science, 2-(Methylthio)benzylamine derivatives are part of green synthesis processes. They contribute to the development of eco-friendly methods for synthesizing important chemicals, thus playing a role in environmental improvement initiatives .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzylamine, a related compound, has been found to interact with enzymes such as trypsin . The 2nd position of benzothiazole, a similar structure, is known to be an active site in pharmaceutical chemistry .

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .

Biochemical Pathways

Benzothiazole derivatives, which share a similar structure, have been found to have numerous biological applications, suggesting that they may interact with a variety of biochemical pathways .

Result of Action

Benzothiazole derivatives, which share a similar structure, have been found to have numerous biological applications, suggesting that they may have a variety of molecular and cellular effects .

Action Environment

It’s known that the suzuki–miyaura coupling reaction, which is used in the synthesis of similar compounds, is influenced by a combination of mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

(2-methylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEJLBIEESKJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371742 | |

| Record name | 2-(Methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)benzylamine | |

CAS RN |

56004-83-2 | |

| Record name | 2-(Methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)

![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)